molecular formula C11H22O2 B3051098 Ethyl 2-methyloctanoate CAS No. 30982-02-6

Ethyl 2-methyloctanoate

Cat. No.: B3051098
CAS No.: 30982-02-6
M. Wt: 186.29 g/mol
InChI Key: HRJHQOXWONBAJC-UHFFFAOYSA-N
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Description

Ethyl 2-methyloctanoate is an organic compound with the molecular formula C11H22O2. It is an ester derived from octanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyloctanoate can be synthesized through the esterification of 2-methyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar esterification process but with optimized conditions for higher yield and purity. This may involve the use of continuous reactors and more efficient separation techniques to isolate the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyloctanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methyloctanoic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products:

Scientific Research Applications

Ethyl 2-methyloctanoate has several applications in scientific research:

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a fruity odor but derived from acetic acid.

    Methyl butyrate: An ester with a similar fruity aroma but derived from butyric acid.

Uniqueness: Ethyl 2-methyloctanoate is unique due to its specific molecular structure, which imparts a distinct fruity odor that is different from other esters. Its longer carbon chain compared to ethyl acetate and methyl butyrate also influences its physical and chemical properties .

Properties

IUPAC Name

ethyl 2-methyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJHQOXWONBAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340888
Record name Ethyl 2-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30982-02-6
Record name Octanoic acid, 2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30982-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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